4-(Azetidin-3-yloxy)-3-methylpyridine
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Overview
Description
4-(Azetidin-3-yloxy)-3-methylpyridine is a heterocyclic compound that contains both an azetidine ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-3-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpyridine with azetidin-3-ol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the azetidine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azetidin-3-yloxy)-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-3-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yloxy)-4-methylpyridine: A closely related compound with similar structural features.
2-Azetidinones: Compounds containing the azetidine ring, known for their antibiotic properties.
Pyridine derivatives: Various pyridine-based compounds with different substituents.
Uniqueness
4-(Azetidin-3-yloxy)-3-methylpyridine is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-3-methylpyridine |
InChI |
InChI=1S/C9H12N2O/c1-7-4-10-3-2-9(7)12-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
GNDBBACKLVGNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CNC2 |
Origin of Product |
United States |
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